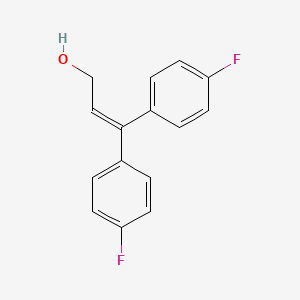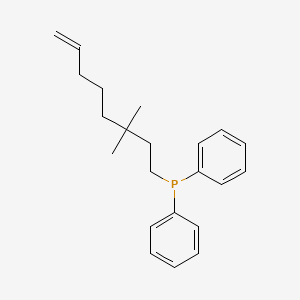
(3,3-Dimethyloct-7-en-1-yl)(diphenyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3-Dimethyloct-7-en-1-yl)(diphenyl)phosphane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphane group attached to a (3,3-dimethyloct-7-en-1-yl) moiety and two phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethyloct-7-en-1-yl)(diphenyl)phosphane typically involves the reaction of (3,3-dimethyloct-7-en-1-yl) halide with diphenylphosphine. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3,3-Dimethyloct-7-en-1-yl)(diphenyl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, particularly in the presence of reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphane group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Bases like sodium hydride or potassium tert-butoxide are often employed to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides are the major products formed during oxidation reactions.
Reduction: The reduction reactions typically yield the corresponding phosphine derivatives.
Substitution: The major products depend on the nucleophile used in the substitution reaction.
Applications De Recherche Scientifique
(3,3-Dimethyloct-7-en-1-yl)(diphenyl)phosphane has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in catalytic processes.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of (3,3-Dimethyloct-7-en-1-yl)(diphenyl)phosphane involves its interaction with molecular targets, such as transition metals, to form stable complexes. These complexes can then participate in various catalytic processes, facilitating chemical transformations. The phosphane group acts as a ligand, coordinating with the metal center and influencing the reactivity and selectivity of the catalytic process.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in organic synthesis and catalysis.
(3,3-Dimethyloct-7-en-1-yl)phosphine: Similar to (3,3-Dimethyloct-7-en-1-yl)(diphenyl)phosphane but lacks the phenyl groups.
Diphenylphosphine: Another related compound with two phenyl groups attached to the phosphane group.
Uniqueness
This compound is unique due to the presence of both the (3,3-dimethyloct-7-en-1-yl) moiety and the diphenyl groups. This combination imparts distinct steric and electronic properties, making it a valuable ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals and its versatility in various chemical reactions highlight its uniqueness compared to similar compounds.
Propriétés
Numéro CAS |
647012-08-6 |
|---|---|
Formule moléculaire |
C22H29P |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
3,3-dimethyloct-7-enyl(diphenyl)phosphane |
InChI |
InChI=1S/C22H29P/c1-4-5-12-17-22(2,3)18-19-23(20-13-8-6-9-14-20)21-15-10-7-11-16-21/h4,6-11,13-16H,1,5,12,17-19H2,2-3H3 |
Clé InChI |
UVSAWVPRHQZFEA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCCC=C)CCP(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


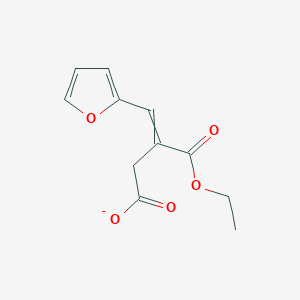
![(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15166844.png)
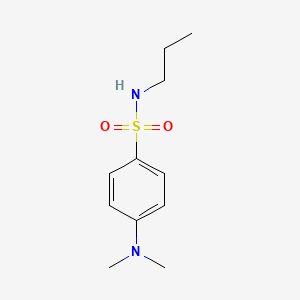
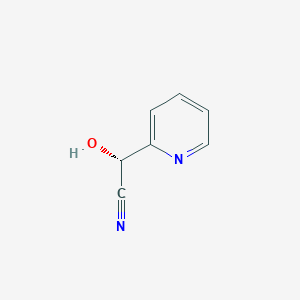
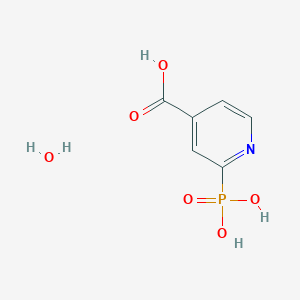
![Silane, [[3,4-dihydro-2-(2-propenyl)-1-naphthalenyl]oxy]trimethyl-](/img/structure/B15166860.png)
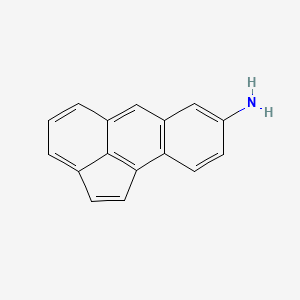
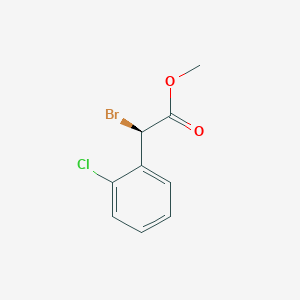
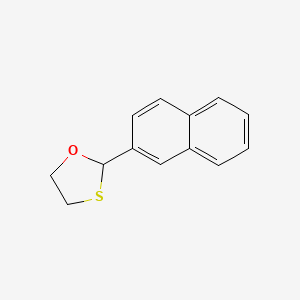
![Benzene, 1,1'-[1-tetradecenylidenebis[(S)-sulfinyl]]bis[4-methyl-](/img/structure/B15166890.png)
![5-Chloro-7-(3,5-difluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B15166895.png)

![1-([1,1'-Biphenyl]-2-yl)-6-(4-ethenylphenyl)pyrene](/img/structure/B15166912.png)
